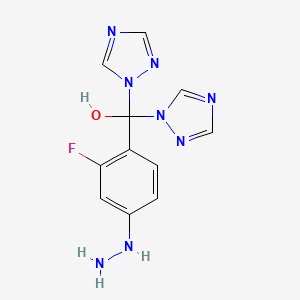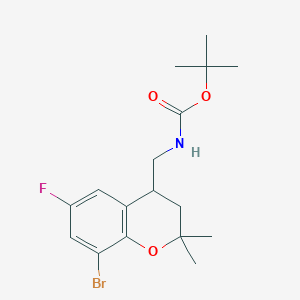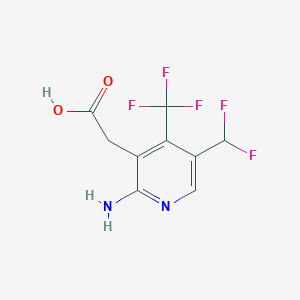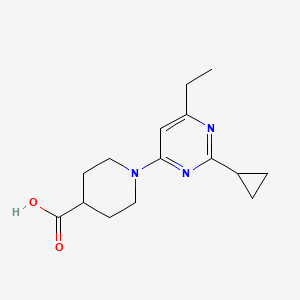![molecular formula C13H17N3O3 B11780394 Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-(terc-butil)-5-oxo-4,5-dihidropirazolo[1,5-a]pirimidina-2-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de las pirazolo[1,5-a]pirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7-(terc-butil)-5-oxo-4,5-dihidropirazolo[1,5-a]pirimidina-2-carboxilato de etilo normalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común consiste en la reacción de un derivado de pirazol con un aldehído o cetona adecuados, seguido de la ciclación con un derivado de urea. La reacción suele llevarse a cabo en presencia de un ácido o base fuerte para facilitar el proceso de ciclación .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede aumentar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-(terc-butil)-5-oxo-4,5-dihidropirazolo[1,5-a]pirimidina-2-carboxilato de etilo puede someterse a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para convertir grupos cetona en alcoholes o para reducir otros grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila para sustituir átomos o grupos específicos por otros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles) se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar lugar a una amplia variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El 7-(terc-butil)-5-oxo-4,5-dihidropirazolo[1,5-a]pirimidina-2-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se explora como un posible candidato a fármaco para diversas enfermedades debido a su estructura química única y sus actividades biológicas.
Mecanismo De Acción
El mecanismo de acción del 7-(terc-butil)-5-oxo-4,5-dihidropirazolo[1,5-a]pirimidina-2-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la actividad de las quinasas u otras proteínas de señalización, modulando así procesos celulares como la proliferación, la apoptosis y la inflamación .
Comparación Con Compuestos Similares
El 7-(terc-butil)-5-oxo-4,5-dihidropirazolo[1,5-a]pirimidina-2-carboxilato de etilo puede compararse con otros compuestos similares, como:
Pirazolo[1,5-a]pirimidinas: Estos compuestos comparten una estructura central similar, pero pueden tener diferentes sustituyentes, lo que lleva a variaciones en sus actividades biológicas.
Híbridos triazol-pirimidina:
Imidazo[1,5-a]pirimidinas: Estos compuestos son análogos estructurales con actividades biológicas similares, pero diferentes propiedades químicas.
La singularidad del 7-(terc-butil)-5-oxo-4,5-dihidropirazolo[1,5-a]pirimidina-2-carboxilato de etilo radica en sus sustituyentes específicos, que le confieren propiedades químicas y biológicas distintas en comparación con otros compuestos relacionados.
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
ethyl 7-tert-butyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-12(18)8-6-10-14-11(17)7-9(13(2,3)4)16(10)15-8/h6-7H,5H2,1-4H3,(H,14,17) |
Clave InChI |
PKSHJDXWHTZKSO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)


![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)


![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)

![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)



